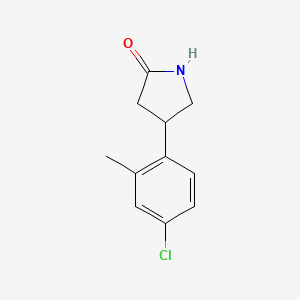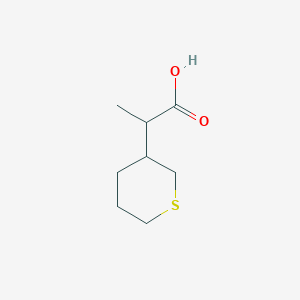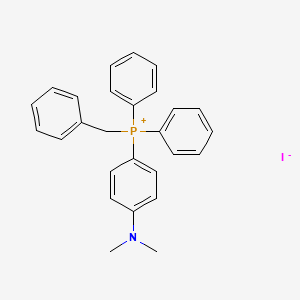
1-Carbamothioyl-N-(propan-2-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carbamothioyl-N-(propan-2-yl)formamide is a chemical compound with the molecular formula C₅H₁₀N₂OS and a molecular weight of 146.21 g/mol . This compound is known for its unique structure, which includes a carbamothioyl group and an isopropyl group attached to a formamide moiety. It is primarily used in research and industrial applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 1-Carbamothioyl-N-(propan-2-yl)formamide typically involves the reaction of isopropylamine with carbon disulfide and formamide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, industrial processes may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
1-Carbamothioyl-N-(propan-2-yl)formamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the choice of oxidizing agent.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Substitution: The carbamothioyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce amines.
Aplicaciones Científicas De Investigación
1-Carbamothioyl-N-(propan-2-yl)formamide has a wide range of scientific research applications . In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
In biology and medicine, the compound is studied for its potential therapeutic properties. It has been investigated for its antimicrobial, antifungal, and anticancer activities. Researchers are exploring its mechanism of action and its potential as a lead compound for drug development.
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a useful component in the synthesis of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Carbamothioyl-N-(propan-2-yl)formamide involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes or proteins, disrupting their normal function. For example, it may inhibit the activity of enzymes involved in cell division or metabolic pathways, leading to the inhibition of microbial or cancer cell growth.
The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. Researchers are continuing to investigate the detailed mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
1-Carbamothioyl-N-(propan-2-yl)formamide can be compared with other similar compounds, such as thiourea derivatives and formamide analogs . These compounds share some structural similarities but may differ in their chemical reactivity and biological activity.
Thiourea Derivatives: These compounds contain a thiourea group and are known for their diverse biological activities, including antimicrobial and anticancer properties. Compared to this compound, thiourea derivatives may have different reactivity and selectivity in chemical reactions.
Formamide Analogs: These compounds contain a formamide group and are used in various chemical and biological applications. The presence of different substituents on the formamide moiety can significantly influence their properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H10N2OS |
|---|---|
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
2-amino-N-propan-2-yl-2-sulfanylideneacetamide |
InChI |
InChI=1S/C5H10N2OS/c1-3(2)7-5(8)4(6)9/h3H,1-2H3,(H2,6,9)(H,7,8) |
Clave InChI |
OBZLNEHDKGDRQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13153743.png)
![7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13153750.png)
![2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153758.png)




![1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one](/img/structure/B13153806.png)


